N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide
Overview
Description
N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide is a useful research compound. Its molecular formula is C20H9Cl4F3N4O and its molecular weight is 520.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
- Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides, analogues to N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide, demonstrated significant in vivo antiobesity activity related to CB1 receptor antagonism. These compounds showed promise in appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Structural and Chemical Studies
- Crystal Structures : Investigations into related compounds like 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provided insights into their NMR solution studies and X-ray diffraction structures. These studies are crucial for understanding the chemical behavior of similar compounds (Quiroga et al., 1999).
- Copper Complexation : Research on pyridine carboxamide ligands, closely related to the subject compound, has revealed their ability to form complexes with copper(II). This could be significant for potential applications in catalysis or material science (Jain et al., 2004).
Potential Pharmaceutical Applications
- Antimicrobial and Antitumor Properties : Studies on novel bis-α,β-unsaturated ketones, nicotinonitrile, and pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the queried compound, have shown potential in antimicrobial and antitumor applications. This suggests possible avenues for pharmaceutical development (Altalbawy, 2013).
Properties
IUPAC Name |
N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl4F3N4O/c21-10-1-3-12(13(23)6-10)17-18-16(5-9(8-28-18)20(25,26)27)31(30-17)19(32)29-15-4-2-11(22)7-14(15)24/h1-8H,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHQPHQOPYRCPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl4F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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